1-Methyl-5-(tributylstannyl)-1H-imidazole is an organotin compound characterized by the molecular formula C16H32N2Sn. This compound is a derivative of imidazole, which is a five-membered aromatic ring containing two nitrogen atoms. The unique feature of this compound is the presence of a tributylstannyl group attached to the imidazole ring, significantly influencing its chemical properties and reactivity. The tributylstannyl group enhances the compound's ability to participate in various
Currently, there is no documented information on the specific mechanism of action of MeSnIm in any biological or chemical system.
Organotin compounds like MeSnIm can exhibit various hazards:
1-Methyl-5-(tributylstannyl)-1H-imidazole is a stannane derivative of imidazole. Stannanes are organometallic compounds containing tin-carbon bonds. This specific compound finds use as a coupling reagent in organic synthesis. Coupling reactions form new carbon-carbon bonds between two molecules. 1-Methyl-5-(tributylstannyl)-1H-imidazole participates in Stille coupling reactions, which involve the coupling of an alkyl halide or pseudohalide with an organostannane reagent.
Here are some examples of research articles describing the use of 1-Methyl-5-(tributylstannyl)-1H-imidazole in Stille couplings:
Here is an example of a research article exploring the biological properties of 1-Methyl-5-(tributylstannyl)-1H-imidazole derivatives:
The synthesis of 1-Methyl-5-(tributylstannyl)-1H-imidazole typically involves the stannylation of 1-methylimidazole. A common method includes:
1-Methyl-5-(tributylstannyl)-1H-imidazole has several applications in synthetic organic chemistry, particularly due to its ability to participate in coupling reactions. It is utilized in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. The unique properties imparted by the tributylstannyl group make it a valuable intermediate in various chemical transformations.
While specific studies on the interactions of 1-Methyl-5-(tributylstannyl)-1H-imidazole with biological targets are scarce, its structural features suggest potential interactions through hydrogen bonding and π-π stacking with enzymes or receptors. Further research would be necessary to elucidate its precise biological interactions and mechanisms of action.
Several compounds share structural similarities with 1-Methyl-5-(tributylstannyl)-1H-imidazole:
The uniqueness of 1-Methyl-5-(tributylstannyl)-1H-imidazole lies in the specific positioning of the tributylstannyl group on the imidazole ring, which influences its reactivity profile. Compared to similar compounds, it offers distinct advantages in synthetic applications, particularly in forming carbon-carbon bonds through coupling reactions. This positioning allows for enhanced reactivity and selectivity in various chemical transformations, making it a valuable tool in organic synthesis.
Direct stannylation involves the introduction of a tributylstannyl group onto the imidazole ring via nucleophilic substitution. A common strategy employs lithium diisopropylamide (LDA) or n-butyllithium to deprotonate the imidazole at the 5-position, generating a lithiated intermediate. Subsequent treatment with tributyltin chloride (Bu₃SnCl) at low temperatures (-78°C) facilitates stannylation. Critical parameters include rigorous temperature control to prevent side reactions and the use of anhydrous tetrahydrofuran (THF) to maintain reagent stability [2].
Palladium-catalyzed cross-coupling reactions, such as Stille coupling, have been optimized for imidazole functionalization. For example, fluorinated ligands like bathophenanthroline enhance catalytic activity by stabilizing the palladium center during transmetallation steps [2]. These methodologies enable the coupling of 1-methyl-5-stannylimidazole with aryl or heteroaryl halides, forming carbon-carbon bonds under mild conditions (80–100°C). Catalyst systems employing Pd(PPh₃)₄ or Pd₂(dba)₃ with phosphine ligands are widely used, achieving yields up to 85% in toluene or 1,4-dioxane solvents [2].
Sequential lithiation and stannylation offer a modular route to 1-methyl-5-(tributylstannyl)-1H-imidazole. The imidazole substrate is first treated with a strong base (e.g., LDA) to generate a lithiated species, which reacts with Bu₃SnCl. This method avoids the need for pre-functionalized starting materials and allows precise control over regioselectivity.
Microwave irradiation accelerates reaction kinetics, reducing synthesis times from hours to minutes. For instance, palladium-catalyzed stannylation achieves completion within 15 minutes under microwave conditions (120°C), enhancing throughput in high-throughput screening applications.
Continuous-flow systems improve heat and mass transfer, enabling scalable synthesis of stannylated imidazoles. Microreactors facilitate precise control over residence time and temperature, minimizing side products and improving reproducibility.
One-pot methodologies integrate lithiation, stannylation, and purification steps, reducing solvent waste and operational complexity. For example, in situ quenching with aqueous ammonium chloride simplifies workup, yielding high-purity products without column chromatography [2].
Catalyst loadings as low as 1 mol% Pd achieve efficient coupling, with Pd(OAc)₂ and Xantphos ligands providing optimal activity. Excess catalyst (>5 mol%) risks colloidal palladium formation, reducing yields [2].
Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of stannyl reagents but may promote protodestannylation. Nonpolar solvents like toluene balance reactivity and stability, particularly for temperature-sensitive substrates [2].
Reactions proceed efficiently at 80–100°C, with prolonged heating (>12 hours) leading to decomposition. Dynamic temperature ramping (e.g., 50°C to 100°C over 1 hour) mitigates side reactions.
Immobilized palladium catalysts (e.g., Pd on carbon or magnetic nanoparticles) enable catalyst recycling, reducing heavy metal waste. Biodegradable ligands derived from natural products further enhance sustainability.
Solvent-free mechanochemical grinding and aqueous reaction media minimize environmental impact. For example, ball milling imidazole derivatives with Bu₃SnCl in the absence of solvent achieves 70% yield with negligible waste [2].
Large-scale synthesis requires careful optimization of mixing efficiency and heat dissipation. Continuous-flow reactors mitigate exothermic risks during stannylation, while in-line analytics (e.g., FTIR monitoring) ensure consistent product quality. Pilot-scale studies demonstrate feasibility for kilogram-scale production with >90% purity.
Acute Toxic;Irritant;Health Hazard;Environmental Hazard